5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide
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Overview
Description
5-(4-Chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan ring One common method is the cyclization of 2,5-dimethylfuran-3-carboxamide with 4-chlorophenylboronic acid under palladium-catalyzed conditions
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents and solvents is also carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted furan and thiadiazole derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in various assays, showing potential as an antimicrobial and antiviral agent.
Medicine: Preliminary studies suggest its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
When compared to similar compounds, 5-(4-Chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share the thiadiazole ring but differ in the presence of the furan ring and the specific substituents.
2-Methylfuran-3-carboxamide derivatives: These compounds have the furan ring and carboxamide group but lack the thiadiazole ring and chlorophenyl group.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-3-14-19-20-16(23-14)18-15(21)12-8-13(22-9(12)2)10-4-6-11(17)7-5-10/h4-8H,3H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCYEXGNEHJRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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